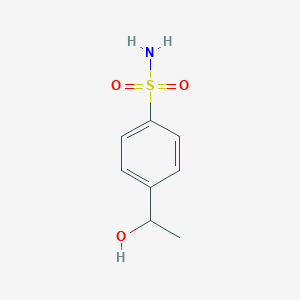

4-(1-Hydroxyethyl)benzene-1-sulfonamide

Description

4-(1-Hydroxyethyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a hydroxyethyl (-CH(OH)CH₃) substituent at the para position relative to the sulfonamide group. Its molecular structure has been analyzed using B3LYP density functional theory (DFT), which revealed intramolecular hydrogen bonding between the hydroxyl group and sulfonamide oxygen, contributing to its stability . Vibrational spectral studies (IR and Raman) and natural bond orbital (NBO) analysis further confirmed these interactions, with reactivity descriptors such as chemical hardness (η = 3.85 eV) and electrophilicity index (ω = 4.12 eV) calculated to assess its electronic properties .

Structure

2D Structure

Propriétés

IUPAC Name |

4-(1-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMAILDNLESYHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276738 | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113412-15-0, 25426-54-4 | |

| Record name | 4-alpha-Hydroxyethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113412150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-hydroxyethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4-(1-Hydroxyethyl)benzene-1-sulfonamide, also known as N-benzyl-4-(1-hydroxyethyl)benzene-1-sulfonamide, is an organic compound notable for its diverse biological activities, particularly as an enzyme inhibitor. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group, enhancing its reactivity and solubility. Its potential applications in medicinal chemistry have garnered attention due to its roles in various therapeutic areas, including antibacterial and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 291.4 g/mol. The presence of the hydroxyethyl group contributes unique chemical properties that facilitate its biological interactions.

Research indicates that this compound exhibits significant enzyme inhibition capabilities. Specifically, it has been shown to inhibit:

- Carbonic Anhydrase : An enzyme crucial for maintaining acid-base balance in biological systems.

- Dihydropteroate Synthase (DHPS) : Involved in the folate biosynthetic pathway, critical for bacterial survival.

This competitive inhibition disrupts essential metabolic pathways, making the compound a candidate for further investigation in drug development aimed at treating bacterial infections and other conditions requiring enzyme modulation .

Antibacterial Activity

The compound has demonstrated efficacy against various bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for this compound against MRSA have been reported as low as 3.91 μM, indicating potent antibacterial properties . Furthermore, it has shown effectiveness in overcoming resistance mechanisms associated with classical sulfonamides.

Anti-inflammatory Effects

In addition to its antibacterial properties, studies have suggested that this compound may possess anti-inflammatory effects. Its ability to modulate enzyme activity can lead to reduced inflammation in various biological models .

Case Studies and Experimental Findings

A series of experiments were conducted to evaluate the biological activity of this compound and related sulfonamides. These studies utilized isolated rat heart models to assess perfusion pressure and coronary resistance:

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| This compound | 0.001 | Decreased | Decreased |

Results indicated that at a concentration of 0.001 nM, the compound significantly reduced both perfusion pressure and coronary resistance compared to controls . This suggests potential cardiovascular benefits alongside its antimicrobial properties.

Pharmacokinetic Considerations

Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding the therapeutic potential of this compound. Computational models have estimated favorable permeability profiles for this compound, indicating its potential for effective systemic delivery .

Applications De Recherche Scientifique

Medicinal Chemistry

4-(1-Hydroxyethyl)benzene-1-sulfonamide has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in various biological systems. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and certain types of cancer, where tumor growth is linked to altered pH levels.

Case Study:

A study demonstrated that derivatives of this compound showed promising activity against carbonic anhydrase isoforms, suggesting potential applications in anticancer therapies .

Antibacterial Properties

Research indicates that sulfonamides, including this compound, exhibit antibacterial properties . These compounds interfere with bacterial folate synthesis, which is essential for DNA and RNA production.

Case Study:

In vitro studies have shown that this compound displays activity against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Material Science

In addition to biological applications, this compound is utilized in the development of new materials . Its unique chemical structure allows it to act as a building block for synthesizing complex molecules used in polymers and nanomaterials.

Application Table:

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonamide Derivatives

Key Observations

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., nitro in Compound 17) increase melting points (227–228.5°C) compared to electron-donating groups (e.g., dimethylamino in Compound 16: 179–180.5°C) . The hydroxyethyl group in the target compound likely enhances solubility due to hydrogen bonding, similar to hydroxylamine derivatives like JC-171 .

Synthetic Efficiency: Hydrazones (e.g., Compounds 15–17) show high yields (66–95%) due to straightforward condensation reactions . Cyclization reactions (e.g., Compound 10) require harsh conditions (conc.

Biological Activity :

- JC-171 demonstrated anti-inflammatory effects in murine macrophages, reducing TNF-α and IL-6 levels .

- Thiadiazole-containing sulfonamides (Compound 10 ) inhibit carbonic anhydrase, a target for glaucoma and epilepsy therapies .

- Dual hCA/hCOX-2 inhibitors () highlight the versatility of sulfonamide scaffolds in multitarget drug design .

Spectral and Electronic Comparisons

- Hydrogen Bonding : The hydroxyethyl group in the target compound forms intramolecular hydrogen bonds (O-H···O=S), stabilizing its conformation . Similar interactions are observed in hydroxylamine derivatives (JC-171 ) .

- Reactivity Descriptors : The target compound’s electrophilicity index (ω = 4.12 eV) suggests moderate reactivity, comparable to other sulfonamides but lower than nitro-substituted derivatives (e.g., Compound 17 ), which are more electrophilic due to the nitro group .

Q & A

Q. What are the established synthetic routes for 4-(1-Hydroxyethyl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

The primary synthesis involves reacting benzene sulfonyl chloride with 1-phenylethanol under controlled conditions. Key steps include nucleophilic substitution at the sulfonyl chloride group, followed by purification via recrystallization or chromatography. Optimization may involve adjusting solvent polarity (e.g., using THF or dichloromethane), temperature (0–25°C), and stoichiometric ratios to improve yield and purity. Impurities, such as unreacted sulfonyl chloride, can be minimized by quenching with aqueous sodium bicarbonate . Alternative routes from related sulfonamides (e.g., introducing hydroxyethyl groups via Grignard reagents) are also explored in structural analogs .

Q. How does this compound exert its antibacterial activity?

The compound acts as a competitive inhibitor of bacterial dihydrofolate synthase (DHFS), a critical enzyme in folate biosynthesis. Methodologically, its efficacy is assessed via enzyme inhibition assays (measuring IC50 values) and minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative strains. Structural studies suggest the hydroxyethyl group enhances binding affinity to DHFS’s active site compared to simpler sulfonamides . Comparative studies with analogs (e.g., trifluoromethyl derivatives) highlight the importance of substituent electronegativity on inhibitory potency .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Standard techniques include:

- NMR spectroscopy : To verify the hydroxyethyl group (δ ~1.3–1.5 ppm for CH3 and δ ~4.0–4.5 ppm for CH-OH) and aromatic protons .

- FT-IR : Peaks at ~3259 cm⁻¹ (N-H stretch) and ~1169 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide functionality .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state stability .

- HPLC/MS : Ensures >95% purity, with discrepancies often linked to byproducts like unreacted intermediates .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity or selectivity of this compound?

- Heterocyclic substitutions : Introducing furan or thiazole rings (e.g., N-(furan-2-ylmethyl) analogs) improves TRPM8 channel antagonism, relevant for pain management .

- Halogenation : Chloro or trifluoromethyl groups at the para position increase lipophilicity, enhancing membrane permeability and MIC values against resistant strains .

- Chiral modifications : The (S)-enantiomer of the hydroxyethyl group shows higher binding affinity to DHFS in computational docking studies . Methodologically, structure-activity relationships (SAR) are validated via in vitro assays and molecular dynamics simulations .

Q. How should researchers resolve contradictions in reported antibacterial efficacy across studies?

Discrepancies may arise from:

- Strain variability : Testing against diverse bacterial panels (e.g., E. coli vs. S. aureus) to account for species-specific DHFS mutations .

- Assay conditions : Standardizing pH (6.5–7.5) and cation-adjusted Mueller-Hinton broth to replicate folate synthesis pathways accurately .

- Purity thresholds : Impurities >5% (e.g., residual solvents) can artificially inflate MIC values; rigorous HPLC/MS validation is recommended .

Q. What non-antibacterial therapeutic applications are emerging for this compound?

- TRPM8 antagonism : Demonstrated in analogs (e.g., N-(furan-2-ylmethyl) derivatives) for cold allodynia and inflammatory pain models .

- Anticancer activity : Sulfonamide derivatives inhibit carbonic anhydrase IX, a tumor-associated enzyme. Testing involves hypoxia-induced cancer cell lines and xenograft models .

- Anti-inflammatory effects : COX-2 inhibition assays and murine edema models show potential, though potency is lower than NSAIDs .

Q. What methodological challenges arise in studying the compound’s pharmacokinetics?

- Oral absorption : While sulfonamides are generally well-absorbed, the hydroxyethyl group may increase solubility but reduce plasma half-life. Studies use rat models with LC-MS/MS quantification to track bioavailability .

- Metabolic stability : Cytochrome P450 assays (e.g., CYP3A4/5) identify major metabolites, with hydroxylation at the ethyl group being a common pathway .

- Prodrug strategies : Acetylation of the hydroxy group improves permeability but requires enzymatic reactivation in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.